

Synthesis of 2-Bromopropanal from Propionaldehyde: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Bromopropanal

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This document provides detailed protocols for the synthesis of **2-bromopropanal**, a valuable intermediate in organic synthesis. While the direct bromination of propionaldehyde presents challenges, alternative methods utilizing more stable precursors have been well-established. This application note outlines protocols for the synthesis of **2-bromopropanal** from 2-hydroxypropanal and propionaldehyde diethyl acetal, and discusses the context of direct bromination.

Introduction

2-Bromopropanal is a reactive aldehyde containing a bromine atom at the alpha-position, making it a versatile building block for the introduction of a propanal moiety in the synthesis of pharmaceuticals and other complex organic molecules. The direct alpha-bromination of propionaldehyde is often complicated by side reactions, such as polybromination and instability of the product under acidic conditions generated during the reaction. For these reasons, alternative synthetic strategies are often employed to achieve higher yields and purity.

This document details two effective methods for the preparation of **2-bromopropanal**:

- **Bromination of 2-Hydroxypropanal:** This method, described in patent literature, offers a straightforward approach with good yields.

- Bromination of Propionaldehyde Diethyl Acetal: This protocol involves the protection of the aldehyde group as an acetal prior to bromination, which can prevent unwanted side reactions involving the aldehyde functionality.

Data Presentation

Physical and Chemical Properties of 2-Bromopropanal

Property	Value	Reference
Molecular Formula	C ₃ H ₅ BrO	[1]
Molecular Weight	136.97 g/mol	[1]
CAS Number	19967-57-8	[1]
Melting Point	48-55 °C	[2]
Boiling Point	108.2 °C at 760 mmHg	[2]
Density	1.54 g/cm ³	[2]
Refractive Index	1.4813	[2]

Expected Spectroscopic Data for 2-Bromopropanal

Note: Experimentally obtained spectra for **2-bromopropanal** are not readily available. The following are expected values based on the chemical structure and general principles of spectroscopy.

Spectroscopy	Expected Chemical Shifts / Peaks
^1H NMR	Doublet around 1.8 ppm (3H, $-\text{CH}_3$) Quartet around 4.5 ppm (1H, $-\text{CHBr}$) Singlet around 9.5 ppm (1H, $-\text{CHO}$)
^{13}C NMR	Signal around 20 ppm ($-\text{CH}_3$) Signal around 50 ppm ($-\text{CHBr}$) Signal around 190 ppm ($-\text{CHO}$)
IR Spectroscopy	Strong $\text{C}=\text{O}$ stretch around 1725 cm^{-1} $\text{C}-\text{H}$ stretch (aldehyde) around 2720 and 2820 cm^{-1} $\text{C}-\text{Br}$ stretch around $600\text{--}700\text{ cm}^{-1}$
Mass Spectrometry	Molecular ion peaks (M^+ , M^++2) at m/z 136 and 138 (due to ^{79}Br and ^{81}Br isotopes) Fragments corresponding to loss of Br, CHO

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropanal from 2-Hydroxypropanal[3]

This protocol is based on a method described in patent literature and offers a reliable route to **2-bromopropanal**.

Materials:

- 2-Hydroxypropanal
- Methanol
- Bromine
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Three-necked round-bottom flask

- Stirring apparatus
- Dropping funnel
- Apparatus for distillation under reduced pressure

Procedure:

- In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 14.8 g of 2-hydroxypropanal in 150 mL of methanol at room temperature.
- Slowly add 19.2 g of bromine dropwise to the solution while stirring.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the methanol and excess bromine by distillation under reduced pressure.
- Wash the residue with three 50 mL portions of diethyl ether.
- Combine the ether layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain **2-bromopropanal**.

Quantitative Data for Synthesis from 2-Hydroxypropanal:

Starting Material	Reagents	Reaction Time	Yield
14.8 g 2-Hydroxypropanal	19.2 g Bromine, 150 mL Methanol	3 hours	85% (23.3 g)

Protocol 2: Synthesis of 2-Bromopropanal via Bromination of Propionaldehyde Diethyl Acetal[4]

This method involves the protection of the aldehyde as a diethyl acetal, followed by bromination. The final product of this specific protocol is the acetal of **2-bromopropanal**, which can be deprotected under acidic conditions if the free aldehyde is required.

Materials:

- Propionaldehyde diethyl acetal
- Carbon tetrachloride
- Bromine
- Apparatus for vacuum distillation

Procedure:

- Dissolve 13.22 g of propionaldehyde diethyl acetal in 15 mL of carbon tetrachloride in a flask suitable for cooling and stirring.
- Cool the solution to -10 °C.
- Slowly add a solution of 17.58 g of bromine in 20 mL of carbon tetrachloride dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Purify the product by vacuum distillation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **2-bromopropanal**.



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Caption: General workflow for the synthesis of **2-Bromopropanal**.

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References

- 1. 2-Bromopropanal | C₃H₅BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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